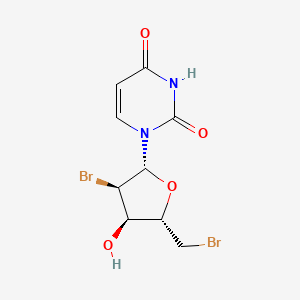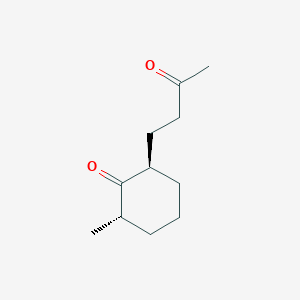![molecular formula C18H14N4 B14423607 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine CAS No. 85939-75-9](/img/structure/B14423607.png)
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure but different substitution pattern.
7-Methyl-3-phenyl-1H-pyrazolo[4,3-d][1,2,3]triazine: Another isomer with distinct properties.
Uniqueness
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine stands out due to its specific arrangement of nitrogen atoms and the presence of both methyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity .
Properties
CAS No. |
85939-75-9 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
8-methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(19-20-18(13)22)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
ZMBKOKDWGCGKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




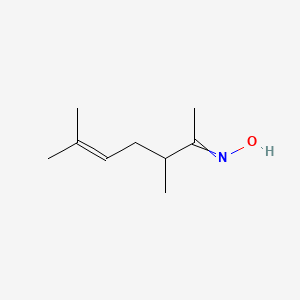
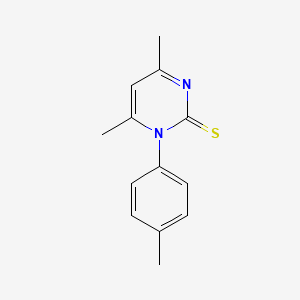

![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
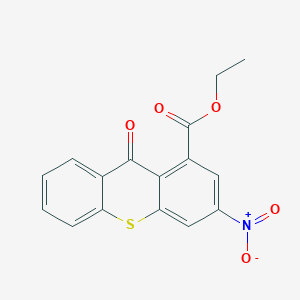


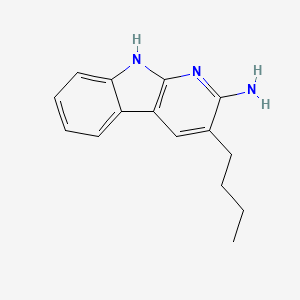
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
